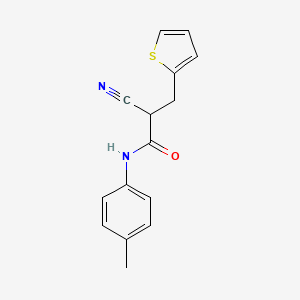

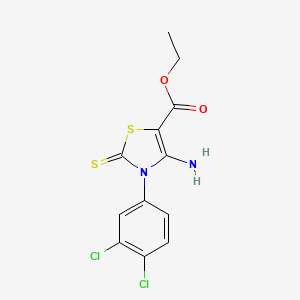

2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide, also known as 4-methylthiophenyl-2-cyanoacrylamide (MTCA), is a synthetic chemical compound that belongs to the class of cyanoacrylamides. This compound has a wide range of applications in scientific research and has been studied extensively in the past few decades. It is used as an intermediate in the synthesis of organic compounds, as a catalyst in polymerization reactions, and as a reagent in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Cytotoxicity and Topoisomerase II Inhibition

Research involving analogues of thiophene-containing compounds, such as 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, has shown significant cytotoxicity against resistant cell lines and inhibition of topoisomerase II, suggesting potential applications in cancer therapy (Gomez-Monterrey et al., 2011). These findings highlight the therapeutic potential of structurally similar compounds, including 2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide, in targeting cancer cells.

Organic Sensitizers for Solar Cells

The development of novel organic sensitizers for solar cell applications, incorporating thiophene and cyanoacrylic acid groups, has demonstrated high conversion efficiencies. Compounds such as JK-1 and JK-2 have shown unprecedented photon-to-current conversion efficiency when anchored onto TiO2 films, indicating the value of incorporating cyano and thiophene units in molecular engineering for renewable energy applications (Kim et al., 2006).

Electrophilic Cyanation

The electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide has been explored for synthesizing benzonitriles, demonstrating the utility of cyano compounds in creating pharmacologically relevant intermediates (Anbarasan et al., 2011). This methodology could potentially be applied to the synthesis and functionalization of this compound for various biomedical applications.

Mechanofluorochromic Properties

Research on 3-aryl-2-cyano acrylamide derivatives has revealed their mechanofluorochromic properties, which depend on their stacking modes. These properties are crucial for developing responsive materials for sensors and imaging applications, suggesting that similar cyano and thiophene-containing compounds could be engineered for specific optical properties (Song et al., 2015).

Propiedades

IUPAC Name |

2-cyano-N-(4-methylphenyl)-3-thiophen-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-11-4-6-13(7-5-11)17-15(18)12(10-16)9-14-3-2-8-19-14/h2-8,12H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAOUKAJTQGYCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2986830.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2986834.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2986835.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2986840.png)

![tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B2986841.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2986844.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)

![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2986851.png)